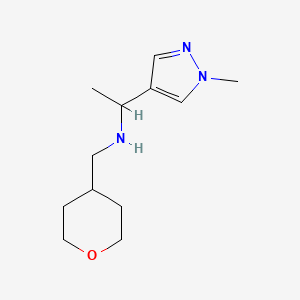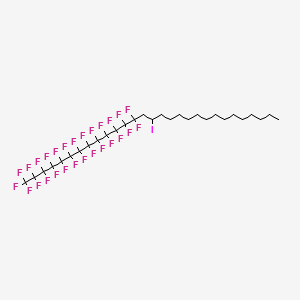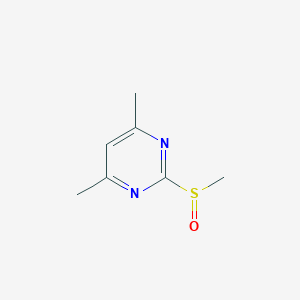
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- is a heterocyclic organic compound with the molecular formula C7H10N2OS. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a methylsulfinyl group at position 2. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- typically involves a multi-step process. One common method starts with S-methyl-isothiourea hydrochloride, which undergoes condensation with methyl ethyl diketone to form 4,6-dimethyl-2-methylthiopyrimidine. This intermediate is then oxidized using hydrogen peroxide to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis is optimized to enhance yield and reduce costs. The process involves the use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation. The use of phase transfer catalysts like tetrabutylammonium bromide can further improve the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methyl groups at positions 4 and 6 can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Reduction: 4,6-dimethyl-2-(methylthio)pyrimidine.
Substitution: Depending on the nucleophile, various substituted pyrimidines
Scientific Research Applications
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a key intermediate in the synthesis of drugs such as ambrisentan and darusentan, which are used to treat pulmonary hypertension.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that target endothelin receptors, thereby modulating vascular tone and reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
- 4,6-dimethyl-2-(methylthio)pyrimidine
- 4,6-dimethyl-2-(methylsulfanyl)pyrimidine
Uniqueness
Pyrimidine, 4,6-dimethyl-2-(methylsulfinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylsulfinyl group provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfinylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(2)9-7(8-5)11(3)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHVXKSEMNIYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629303 |
Source


|
| Record name | 2-(Methanesulfinyl)-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539857-78-8 |
Source


|
| Record name | 2-(Methanesulfinyl)-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
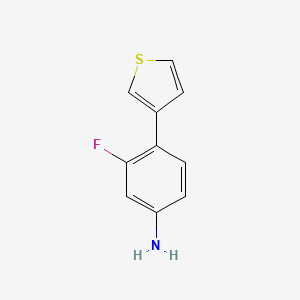

![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
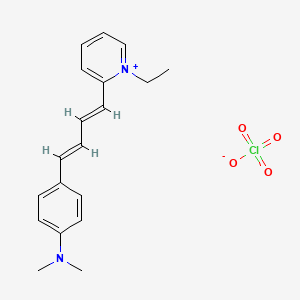
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
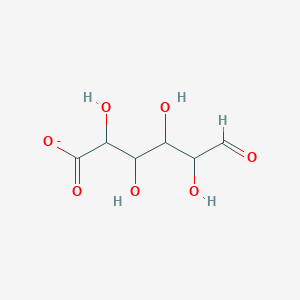
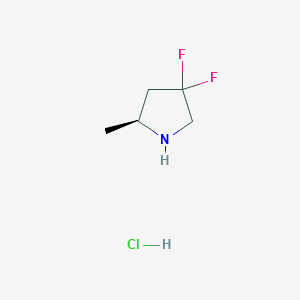
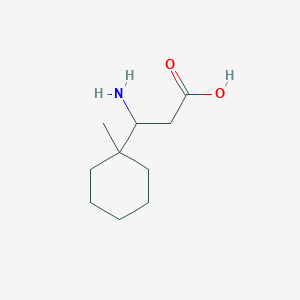
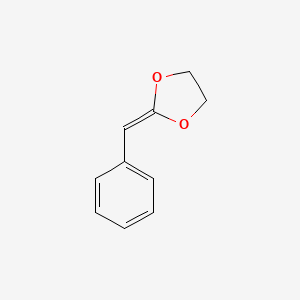
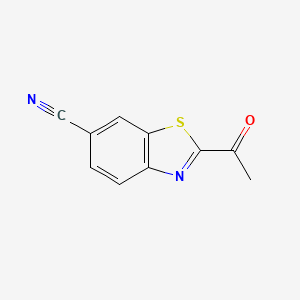
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)

